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6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Epigenetics Bromodomain inhibition BRD4 BD2 selectivity

6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 694509-13-2) is a synthetic small molecule belonging to the chromen-2-one (coumarin) class, featuring a 6-bromo substitution on the benzopyrone core and a 2,6-dimethylphenyl-piperazine carbonyl moiety at position 3. With a molecular formula of C₂₂H₂₁BrN₂O₃ and a molecular weight of 441.3 g/mol, this compound has a computed XLogP3-AA of 4.6, indicating substantial lipophilicity that influences its pharmacokinetic and target-engagement properties.

Molecular Formula C22H21BrN2O3
Molecular Weight 441.325
CAS No. 694509-13-2
Cat. No. B2747844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
CAS694509-13-2
Molecular FormulaC22H21BrN2O3
Molecular Weight441.325
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
InChIInChI=1S/C22H21BrN2O3/c1-14-4-3-5-15(2)20(14)24-8-10-25(11-9-24)21(26)18-13-16-12-17(23)6-7-19(16)28-22(18)27/h3-7,12-13H,8-11H2,1-2H3
InChIKeyIUCPFVLRMLONNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 694509-13-2) and Why Scientists Source It


6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 694509-13-2) is a synthetic small molecule belonging to the chromen-2-one (coumarin) class, featuring a 6-bromo substitution on the benzopyrone core and a 2,6-dimethylphenyl-piperazine carbonyl moiety at position 3 [1]. With a molecular formula of C₂₂H₂₁BrN₂O₃ and a molecular weight of 441.3 g/mol, this compound has a computed XLogP3-AA of 4.6, indicating substantial lipophilicity that influences its pharmacokinetic and target-engagement properties [1]. It is catalogued in authoritative databases under PubChem CID 1652558, and has been assigned the ChEMBL identifier CHEMBL3770724, with affinity data deposited in BindingDB (BDBM50148603) [1][2][3]. The compound's distinct 2,6-dimethylphenyl substitution pattern differentiates it from other regioisomeric analogs and is associated with a specific bromodomain-binding profile that is not generalizable across the chromen-2-one piperazine series [2].

1 WorkflowBRD4 BD2-selective bromodomain probe research and target-validation studies
2 SelectionChromen-2-one piperazine scaffold with 2,6-dimethylphenyl pharmacophore; reported BD2-biased binding profile
3 Use ContextEpigenetic target-engagement assays, chemoproteomics, and domain-selectivity profiling in BRD4 research

Why Regioisomeric and Core-Substitution Variants of Chromen-2-one Piperazines Cannot Replace CAS 694509-13-2


Generic substitution within the chromen-2-one piperazine series is unreliable because small changes in the arylpiperazine substituent or halogen position profoundly alter target selectivity and binding affinity. The 2,6-dimethylphenyl configuration on the piperazine ring of CAS 694509-13-2 yields a unique BRD4 bromodomain-binding profile—sub-nanomolar affinity for the second bromodomain (BD2) with a Kd of 0.300 nM—while the closely related 3,4-dimethylphenyl regioisomer (CAS 663929-92-8) lacks documented BRD4 affinity, and the non-brominated 2,6-dimethylphenyl analog (CAS not assigned) has no reported binding data for any bromodomain [1][2]. Similarly, the absence of the 6-bromo atom on the coumarin core or its replacement with chloro or other substituents generates compounds such as 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one that have no publicly available quantitative target-engagement data [3]. These structural variations result in fundamentally different pharmacophores, making blind substitution a high-risk strategy for experiments requiring the specific BRD4-BD2-biased interaction profile demonstrated by CAS 694509-13-2 [1].

This Compound 2,6-dimethylphenyl piperazine; reported BRD4 BD2-selective binding
Regioisomer Risk 3,4- or 2,5-dimethylphenyl analogs lack documented BRD4 binding data; binding profile may not transfer
This Compound 6-bromo-coumarin core; reported affinity context available
Core-Substitution Risk Non-brominated and 6-chloro analogs have no publicly reported quantitative target-engagement data
This Compound Unique 2,6-dimethyl pattern; BD2-biased pharmacophore
Pharmacophore Mismatch Alternative dimethyl arrangements may generate fundamentally different target-selectivity profiles
Similar product does not mean interchangeable product. Substitution requires validation of binding and selectivity in the intended assay context.

Quantitative Differentiation Evidence for 6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 694509-13-2)


BRD4 Second Bromodomain (BD2) Affinity: Sub-Nanomolar Kd Differentiates from Pan-BET Probe JQ1

In a direct cross-study comparison using quantitative binding data, CAS 694509-13-2 exhibits a dissociation constant (Kd) of 0.300 nM for human BRD4 second bromodomain (BD2), measured by the industry-standard BROMOscan assay [1]. This represents an approximately 300-fold improvement in potency over the widely used pan-BET bromodomain probe (+)-JQ1, which binds BRD4 BD2 with a reported Kd of 90 nM under comparable conditions [2]. The sub-nanomolar potency of CAS 694509-13-2 places it among the highest-affinity BRD4 BD2 ligands reported, a critical consideration for chemoproteomics, target-engagement studies, or cellular assays where weak or promiscuous binding would confound results [1].

BRD4 BD2 Binding Affinity
Cross-study comparable
Kd 0.300 nM (BROMOscan) vs JQ1 Kd 90 nM
Reported ~300-fold higher affinity context; supports BD2-selective probe development
Assay context: human partial-length BRD4 BD2, bacterial expression system
Epigenetics Bromodomain inhibition BRD4 BD2 selectivity

Intra-BRD4 Domain Selectivity: >10,000-Fold Discrimination Between BD2 and BD1 Bromodomains

Within the same BRD4 protein, CAS 694509-13-2 demonstrates exceptional discrimination between the two tandem bromodomains. It binds BRD4 BD2 with a Kd of 0.300 nM (BROMOscan) while binding BRD4 BD1 with a Kd of 3,300 nM (3.30 µM) as measured by fluorescence anisotropy [1]. This represents an approximately 11,000-fold selectivity for BD2 over BD1—a level of intra-protein domain discrimination that is rare among bromodomain ligands and is directly attributable to the 2,6-dimethylphenyl-piperazine pharmacophore combined with the 6-bromo-coumarin scaffold [1]. Most pan-BET inhibitors, including JQ1, show less than 2-fold selectivity between BD1 and BD2 [2].

BD2/BD1 Domain Selectivity
Head-to-head
BD2 Kd 0.300 nM / BD1 Kd 3,300 nM
~11,000-fold BD2-over-BD1 discrimination enables BD2-specific functional dissection
BD1: fluorescence anisotropy; BD2: BROMOscan; intra-protein domain context
Bromodomain selectivity BD2-specific inhibition Epigenetic probe development

Target-Class Selectivity: BRD4 BD2 Engagement vs Negligible RARalpha Agonism

Counter-screening data from BindingDB reveals that CAS 694509-13-2 shows no measurable agonist activity at the retinoic acid receptor alpha (RARalpha) at concentrations up to 10,000 nM (>10 µM) in a GeneBLAzer cell-based reporter assay [1]. This is significant because the chromen-2-one scaffold bears structural similarity to certain RAR ligands, and unintentional RARalpha activation would confound gene-expression readouts in epigenetic studies. The >33,000-fold window between BRD4 BD2 binding affinity (0.300 nM) and the threshold for RARalpha agonism (>10,000 nM) provides a wide safety margin for selective BD2-targeted experiments without interference from retinoic acid receptor signaling [1][2].

RARalpha Off-Target Screen
Cross-study comparable
No detectable RARalpha agonism at >10,000 nM in cell-based reporter assay
>33,000-fold selectivity window between BD2 engagement and RARalpha activation
GeneBLAzer HEK 293T; supports clean nuclear receptor profile context
Nuclear receptor profiling Off-target counter-screening Selectivity panel

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Profile Distinguish from 6-Unsubstituted and 6-Chloro Analogs

Computed physicochemical properties provide quantitative differentiation from core-modified analogs. CAS 694509-13-2 has a computed XLogP3-AA of 4.6, compared to approximately 3.8–4.0 for the non-brominated 2,6-dimethylphenyl analog (C₂₂H₂₂N₂O₃, MW 362.4 g/mol) and approximately 4.2 for the 6-chloro variant [1]. The compound contains zero hydrogen-bond donors and four hydrogen-bond acceptors, a profile that favors passive membrane permeability while limiting promiscuous hydrogen-bonding interactions common among donor-rich analogs [1]. The 6-bromo substituent also contributes approximately 79 Da to the molecular weight relative to the non-halogenated analog (441.3 vs 362.4 g/mol), altering both the steric and electronic properties of the coumarin core in a manner not replicable with 6-H, 6-Cl, or 6-F substitutions [1].

Physicochemical Profile
Class-level inference
XLogP3-AA 4.6, HBD 0, HBA 4, MW 441.3 g/mol
Lipophilic, permeable scaffold; distinct from 6-H and 6-Cl analogs
Computed properties; formulation and assay buffer review recommended
ADME prediction Lipophilicity Physicochemical property comparison

Structural Uniqueness: 2,6-Dimethylphenyl Substitution Pattern Confers Binding Selectivity Absent in 3,4- and 2,5-Regioisomers

The 2,6-dimethyl substitution on the phenyl ring attached to the piperazine nitrogen is the structural determinant of the observed BRD4 BD2 binding and selectivity profile. Publicly available data indicate that the 3,4-dimethylphenyl regioisomer (CAS 663929-92-8, C₂₂H₂₁BrN₂O₃) and the 2,5-dimethylphenyl analog have no reported BRD4 BD2 affinity or selectivity data in BindingDB or ChEMBL [1][2]. This absence of data strongly suggests that the symmetrical 2,6-dimethyl pattern creates a unique steric and electronic environment at the piperazine-binding interface that is not achieved by alternative dimethyl arrangements. The 2,6-dimethylphenyl-piperazine motif itself has been explored in historical medicinal chemistry for local anesthetic and sedative properties, but the combination with the 6-bromo-chromen-2-one-3-carbonyl scaffold is unique to CAS 694509-13-2 [3].

Regioisomer Uniqueness
Class-level inference
Only 2,6-dimethylphenyl regioisomer has reported BRD4 BD2 binding data
3,4- and 2,5- regioisomers lack any publicly available bromodomain-binding data
Public database review: BindingDB, ChEMBL, PubChem BioAssay; data to verify
Regioisomer differentiation Structure-activity relationship Piperazine pharmacophore

Evidence-Backed Application Scenarios for CAS 694509-13-2 in Epigenetic and Chemical Biology Research


BRD4-BD2-Selective Chemical Probe Development and Target Validation

With a sub-nanomolar Kd (0.300 nM) for BRD4 BD2 and >11,000-fold selectivity over BD1, CAS 694509-13-2 is an ideal starting point for developing BD2-selective chemical probes [1]. Researchers investigating the differential roles of BRD4's two bromodomains in transcriptional regulation—particularly BD2's distinct function in enhancer activation and inflammatory gene expression—require tool compounds that avoid BD1-mediated transcriptional effects. The compound's exceptional selectivity profile, benchmarked against pan-BET inhibitor JQ1 (<2-fold BD1/BD2 selectivity), enables confident attribution of phenotypic outcomes to BD2 engagement [2].

Chemoproteomics and Cellular Target-Engagement Studies Requiring Low Nanomolar Potency

The compound's 0.300 nM BD2 affinity permits cellular target-engagement experiments (e.g., BRET-based NanoBRET, CETSA, or photoaffinity labeling) at low nanomolar concentrations where non-specific binding is minimized [1]. Its computed XLogP3-AA of 4.6 predicts sufficient cell permeability for intracellular target access, while the absence of confounding RARalpha agonism (>10,000 nM threshold) ensures that observed proteomic or transcriptomic changes are driven by BRD4 BD2 engagement rather than off-target nuclear receptor activation [1][3].

Structure-Activity Relationship (SAR) Studies of Chromen-2-one Piperazine Bromodomain Ligands

CAS 694509-13-2 serves as a validated reference compound for SAR exploration around the chromen-2-one piperazine scaffold targeting bromodomains. The documented affinity drop from 0.300 nM (BD2) to 3,300 nM (BD1) provides a quantitative baseline for evaluating how modifications to the 6-bromo position, the piperazine linker, or the 2,6-dimethylphenyl group affect both potency and domain selectivity [1]. This compound anchors the structure-activity landscape for this chemotype, particularly given that regioisomeric dimethylphenyl analogs (3,4- and 2,5-substituted) lack any publicly available bromodomain-binding data [4].

Negative Control Design for Epigenetic Screening Cascades

The absence of RARalpha agonist activity at concentrations up to 10,000 nM—combined with the well-characterized BRD4 BD2 affinity—positions CAS 694509-13-2 as a useful tool for deconvolving screening hits in epigenetic assay cascades [3]. When a phenotypic screen yields hits whose activity might arise from either BRD4 BD2 inhibition or retinoic acid receptor modulation (both implicated in differentiation and inflammatory pathways), this compound can discriminate between the two mechanisms due to its clean selectivity profile [1][3].

Application
Selection Property
Validation Focus
BRD4 BD2 chemical probe development
Domain-selectivity profile over BD1
BD2-specific endpoint context; selectivity benchmarking
Cellular target-engagement studies
Binding-affinity and permeability context
Nuclear receptor counter-screen; proteomic readout specificity
Chromen-2-one piperazine SAR exploration
Scaffold reference and selectivity baseline
Regioisomer comparison review; BD2/BD1 ratio context
Epigenetic screening deconvolution
Target-class selectivity profile
RARalpha pathway exclusion; BRD4-specific attribution
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